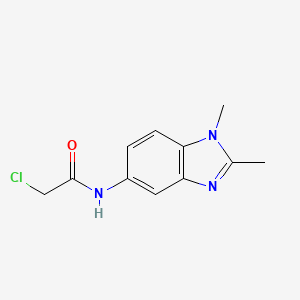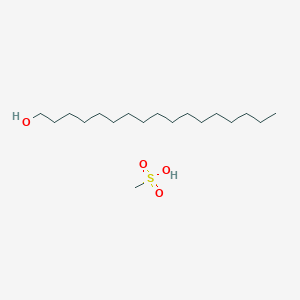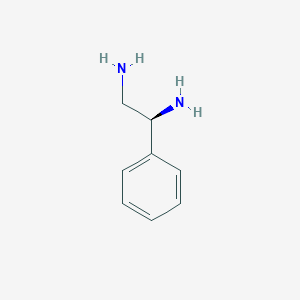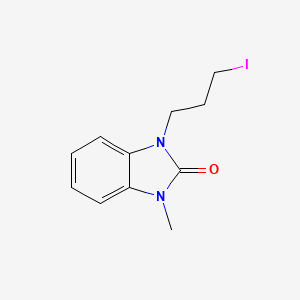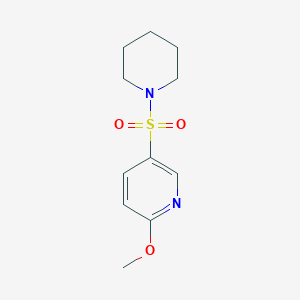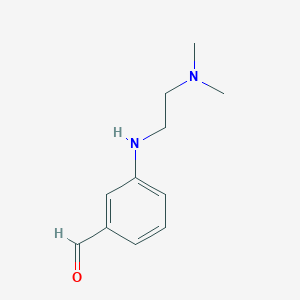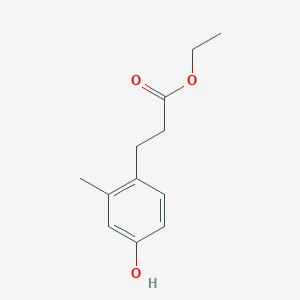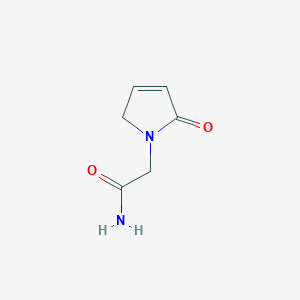
2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
Overview
Description
2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is an organic compound with the molecular formula C6H8N2O2 It is a derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound is a solid, usually in the form of white crystals, and is slightly soluble in water but can dissolve in organic solvents . It has a strong acidity and should be stored in a dry, cool place, away from fire sources and oxidants .
Biochemical Analysis
Biochemical Properties
2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups. This interaction is facilitated by the maleimide group present in the compound, which reacts with thiol groups to form stable thioether bonds . This property makes this compound a valuable tool in bioconjugation and protein labeling. It interacts with various enzymes and proteins that contain thiol groups, such as cysteine residues in proteins, leading to the formation of covalent bonds that can be used to study protein function and structure .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in these pathways through covalent bonding with thiol groups. This modification can alter the activity of these proteins, leading to changes in cell signaling and gene expression . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering their activity and thus affecting metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction is primarily facilitated by the maleimide group, which reacts with thiol groups to form stable thioether bonds . This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this modification can result in changes in gene expression by altering the activity of transcription factors and other proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein modification and enzyme activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal stability of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are important to consider when designing experiments and interpreting results from animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving thiol-containing enzymes and proteins . The compound can interact with enzymes such as glutathione S-transferases, which play a role in detoxification and cellular defense mechanisms . These interactions can influence metabolic flux and the levels of various metabolites, highlighting the compound’s potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with thiol groups allows it to be localized to specific cellular compartments, depending on the presence of target proteins . This localization can influence the compound’s activity and function within different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific proteins and enzymes . The compound can be directed to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of target thiol-containing proteins . This localization can affect the compound’s activity and function, as well as its potential impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide typically involves the reaction of maleic anhydride with amines. One common method involves the reaction of maleic anhydride with an amine to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can yield amines or alcohols .
Scientific Research Applications
2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: This compound is structurally similar but contains an additional carboxylic acid group.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Another related compound with a sulfonamide group attached to the pyrrole ring.
Uniqueness
2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(5-oxo-2H-pyrrol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-2H,3-4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEUENMSBVHCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660729 | |
| Record name | 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62833-66-3 | |
| Record name | 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


